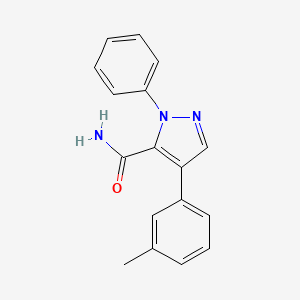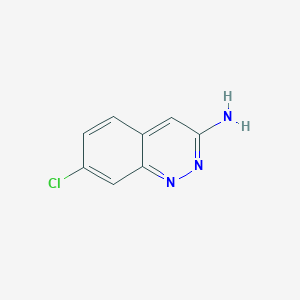
3-Bromopiperidin-4-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromopiperidin-4-one hydrochloride is a heterocyclic compound with the molecular formula C5H9BrClNO and a molecular weight of 214.49 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is primarily used as a building block in organic synthesis and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromopiperidin-4-one hydrochloride typically involves the bromination of piperidin-4-one. One common method includes the reaction of piperidin-4-one with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 3-position of the piperidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of piperidin-4-one and bromine, with careful control of reaction parameters to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromopiperidin-4-one hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of 3-aminopiperidin-4-one derivatives.
Reduction: Formation of 3-bromopiperidin-4-ol.
Oxidation: Formation of 3-bromopiperidin-4-one derivatives with additional functional groups.
Aplicaciones Científicas De Investigación
3-Bromopiperidin-4-one hydrochloride is widely used in scientific research due to its versatility:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromopiperidin-4-one hydrochloride involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its ability to undergo reduction and oxidation reactions makes it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Piperidin-4-one: The parent compound without the bromine substitution.
3-Chloropiperidin-4-one: Similar structure with a chlorine atom instead of bromine.
3-Fluoropiperidin-4-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness
3-Bromopiperidin-4-one hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions. This unique property makes it a valuable intermediate in the synthesis of various biologically active molecules .
Propiedades
Fórmula molecular |
C5H9BrClNO |
|---|---|
Peso molecular |
214.49 g/mol |
Nombre IUPAC |
3-bromopiperidin-4-one;hydrochloride |
InChI |
InChI=1S/C5H8BrNO.ClH/c6-4-3-7-2-1-5(4)8;/h4,7H,1-3H2;1H |
Clave InChI |
FEXBILDGVKDCMK-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC(C1=O)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11773948.png)




![[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B11773958.png)





